
(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatization : This compound has been used in the synthesis of substituted γ-amino alcohols and pyrrolidine derivatives, particularly focusing on diastereoselective rearrangements and cyclizations to achieve high stereogenic control (Wang et al., 2015).
Reactions with Linear-Conjugated Diynones : It has been applied in the synthesis of β-triketones and biphenyl derivatives through reactions with linear-conjugated diynones (Kishida et al., 1969).
Catalysis in Transfer Hydrogenation : Chiral synthons derived from this compound have been used in the synthesis of nickel complexes that show moderate catalytic activities in asymmetric transfer hydrogenation of ketones (Kumah et al., 2019).
Enantioselective Synthesis of Functionalized Pyrrolidines : The compound has been utilized in enantioselective syntheses of tetrasubstituted pyrrolidines, employing single-electron transfer oxidation and other techniques for introducing protected hydroxy functions (Kafka et al., 2016).
Synthesis of Analogs for Analgesic and Anti-inflammatory Activities : Pyrrole analogs of lefetamine, which bear a 1-phenyl-2-(1H-pyrrol-1-yl)ethylamino moiety, have been synthesized and evaluated for analgesic and anti-inflammatory activities (Massa et al., 1989).
Synthesis of Iron(III) Complexes : This compound has been used in the synthesis of iron(III) complexes with potential applications in catalysis and material science (Singh et al., 2010).
Application in Optical Resolution : It has been involved in the optical resolution of chiral compounds, highlighting its importance in stereochemistry (Saigo, 1985).
Synthesis of Vinylamines : The compound has been utilized in the synthesis and study of vinylamines, contributing to understanding the selectivity and stereochemistry of their reactions (Colonna et al., 1970).
Synthesis of Piperazine-2,6-Dione Derivatives : Its application in the synthesis of various piperazine-2,6-dione derivatives has been explored, some of which showed potential anticancer activity (Kumar et al., 2013).
Synthesis of Heterocyclic Compounds : It has been used in the synthesis of fused 2-benzazepine derivatives, demonstrating the compound's versatility in organic synthesis (Gorulya et al., 2011).
Propriétés
IUPAC Name |
(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLCAQYNXGDYTM-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H](CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627586 |
Source


|
| Record name | (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200267-75-0 |
Source


|
| Record name | (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-(Phenylmethyl)-1-pyrrolidinethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
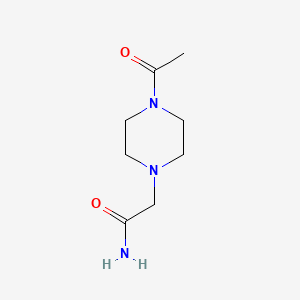

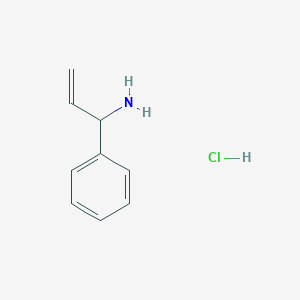



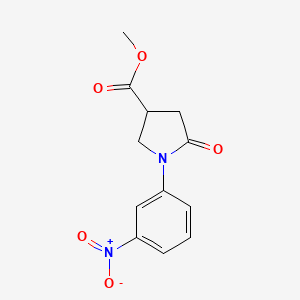
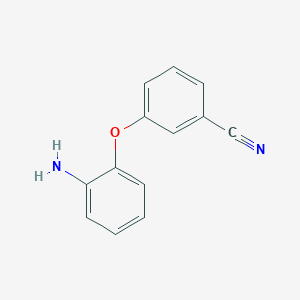

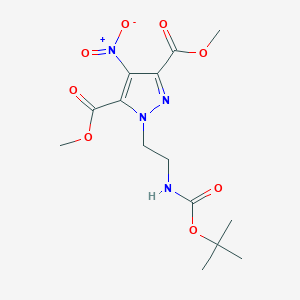
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)



